2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile involves the reaction of piperidine with (Z)-2-amino-4-(2-aryl-1-cyanoethenyl)-6-chloropyridine-3,5-dicarbonitriles. The reaction is typically carried out by heating the reactants in 1,4-dioxane, resulting in yields ranging from 86% to 96%
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including nucleophilic substitution, where the chlorine atom in the precursor molecule is replaced by piperidine . The compound also exhibits solid-state fluorescence with emission maxima in the range of 472–564 nm . Common reagents used in these reactions include piperidine and 1,4-dioxane. The major products formed from these reactions are the desired 2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile and its derivatives.
Scientific Research Applications
2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of other complex molecules.
Medicine: Investigated for its cytotoxicity against cancer cell lines.
Industry: Utilized in the development of OLEDs and chemosensors.
Mechanism of Action
The mechanism of action for this compound involves its ability to exhibit aggregation-induced emission (AIE). This phenomenon occurs when the compound forms aggregates, leading to enhanced fluorescence. The molecular targets and pathways involved in its biological activity are not fully understood, but its cytotoxic effects suggest interactions with cellular components .
Comparison with Similar Compounds
Similar compounds include other derivatives of (Z)-2-amino-4-(2-aryl-1-cyanoethenyl)-6-chloropyridine-3,5-dicarbonitriles. These compounds also exhibit AIE and have similar applications in OLEDs, bioimaging, and chemosensors . The uniqueness of 2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile lies in its specific structural modifications, which enhance its fluorescence properties and potential cytotoxicity .
Properties
IUPAC Name |
2-amino-4-[(Z)-1-cyano-2-(4-methoxyphenyl)ethenyl]-6-piperidin-1-ylpyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c1-29-17-7-5-15(6-8-17)11-16(12-23)20-18(13-24)21(26)27-22(19(20)14-25)28-9-3-2-4-10-28/h5-8,11H,2-4,9-10H2,1H3,(H2,26,27)/b16-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXNDZIPTJSQRZ-LFIBNONCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C2=C(C(=NC(=C2C#N)N3CCCCC3)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C2=C(C(=NC(=C2C#N)N3CCCCC3)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.